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Introduction
Carbon nanotube field-effect transistors (CNT-FETs) are promising candidates for next-

generation electronic devices, including highly sensitive biosensors and advanced computing

components, owing to their exceptional electrical properties and nanoscale dimensions.[1][2]

The performance of CNT-FETs is critically dependent on the interface between the carbon

nanotube channel and the metal electrodes, which are typically made of gold. The energy

barrier at this interface, known as the Schottky barrier, governs the injection of charge carriers

from the electrode into the nanotube and significantly influences the transistor's electrical

characteristics.[1]

1-Hexanethiol (CH₃(CH₂)₅SH) is an alkanethiol that can form a self-assembled monolayer

(SAM) on gold surfaces. This molecular layer introduces a dipole moment at the metal-

nanotube interface, which effectively modulates the work function of the gold electrode.[1][3] By

carefully controlling this interface, the Schottky barrier can be tuned, allowing for the precise

adjustment of the CNT-FET's electrical properties, such as threshold voltage, on/off ratio, and

carrier mobility. This application note provides a detailed protocol for the surface treatment of

CNT-FETs with 1-Hexanethiol to achieve desired device characteristics.
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The tuning of CNT-FETs with 1-Hexanethiol is based on the formation of a SAM on the gold

source and drain electrodes. The sulfur headgroup of the 1-Hexanethiol molecule chemisorbs

onto the gold surface, while the alkyl chain orients away from the surface. This organized

molecular layer creates a dipole moment at the surface, which alters the work function of the

gold.[1] This change in the work function modifies the energy level alignment between the gold

electrode and the carbon nanotube, thereby tuning the Schottky barrier height for charge

injection.[1][2] A change in the Schottky barrier directly impacts the transistor's turn-on voltage

and overall current-voltage characteristics.

Experimental Protocols
This section details the necessary procedures for the fabrication of CNT-FETs, the subsequent

surface modification with 1-Hexanethiol, and the final electrical characterization.

CNT-FET Fabrication
A common method for fabricating CNT-FETs is through the deposition of single-walled carbon

nanotubes (SWCNTs) onto a pre-patterned substrate.

Materials:

p-doped silicon wafer with a 285 nm thermal oxide layer

SWCNT solution (e.g., commercially available suspension)

Photoresist and developer

Chromium (Cr) and Gold (Au) for evaporation

Acetone, Isopropanol (IPA), Deionized (DI) water

Protocol:

Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone, IPA, and DI water for

15 minutes each, followed by drying with a nitrogen gun.

CNT Deposition: Deposit SWCNTs onto the substrate. This can be achieved by spin-coating

the SWCNT solution onto the wafer.[4]
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Photolithography: Define the source and drain electrode pattern using standard

photolithography techniques.

Metal Deposition: Deposit a Cr adhesion layer (e.g., 5 nm) followed by a Au layer (e.g., 50

nm) using thermal or e-beam evaporation.

Lift-off: Remove the photoresist by immersing the wafer in acetone, leaving behind the

patterned gold electrodes in contact with the SWCNTs.

Annealing: Anneal the device in a vacuum or inert atmosphere (e.g., at 200°C for 2 hours) to

improve the contact between the CNTs and the electrodes.[1]

1-Hexanethiol Surface Treatment
This protocol describes the formation of a 1-Hexanethiol SAM on the gold electrodes of the

fabricated CNT-FETs.

Materials:

1-Hexanethiol (≥95% purity)

Anhydrous ethanol

Fabricated CNT-FET devices

Protocol:

Solution Preparation: Prepare a 1 mM solution of 1-Hexanethiol in anhydrous ethanol.

Device Immersion: Immerse the CNT-FET devices in the 1-Hexanethiol solution.

Incubation: Allow the devices to incubate in the solution for 16 hours at room temperature to

ensure the formation of a well-ordered SAM.[1]

Rinsing: After incubation, remove the devices from the solution and rinse them thoroughly

with ethanol to remove any physisorbed molecules.

Drying: Dry the devices with a gentle stream of nitrogen.
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Electrical Characterization
The electrical properties of the CNT-FETs are measured before and after the 1-Hexanethiol
treatment to quantify the effect of the surface modification.

Equipment:

Semiconductor parameter analyzer

Probe station

Protocol:

Initial Characterization: Before the 1-Hexanethiol treatment, place the CNT-FET device on

the probe station and measure its initial transfer characteristics (Drain Current, Id vs. Gate

Voltage, Vg) and output characteristics (Id vs. Drain Voltage, Vd).

Post-Treatment Characterization: After the 1-Hexanethiol treatment and drying, repeat the

electrical measurements under the same conditions.

Data Analysis: Extract key transistor parameters such as the threshold voltage (Vth), on/off

current ratio, and field-effect mobility for both the untreated and treated devices.

Data Presentation
The following table summarizes the expected qualitative and quantitative changes in the

electrical characteristics of a p-type CNT-FET after treatment with 1-Hexanethiol. The data is

representative and based on the effects observed for similar alkanethiols.[1][2]
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Parameter
Before 1-
Hexanethiol
Treatment

After 1-Hexanethiol
Treatment

Expected Change

Threshold Voltage

(Vth)
Vth,initial Vth,final Negative Shift

On-Current (Ion) Ion,initial Ion,final Decrease

Off-Current (Ioff) Ioff,initial Ioff,final Minimal Change

On/Off Ratio (Ion/Ioff)initial (Ion/Ioff)final Decrease

Transconductance

(gm)
gm,initial gm,final Decrease

Visualizations
Experimental Workflow

CNT-FET Fabrication Initial Characterization 1-Hexanethiol Treatment Final Characterization

Substrate Cleaning CNT Deposition Photolithography Metal Deposition Lift-off Measure I-V Characteristics Prepare 1mM Solution Immerse Device (16h) Rinse & Dry Measure I-V Characteristics

Click to download full resolution via product page

Caption: Experimental workflow for CNT-FET fabrication, 1-Hexanethiol treatment, and

characterization.

Tuning Mechanism
Caption: Mechanism of CNT-FET tuning via 1-Hexanethiol self-assembled monolayer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b106883?utm_src=pdf-body-img
https://www.benchchem.com/product/b106883?utm_src=pdf-body
https://www.benchchem.com/product/b106883?utm_src=pdf-body
https://www.benchchem.com/product/b106883?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pubs.aip.org [pubs.aip.org]

2. pubs.aip.org [pubs.aip.org]

3. ricerca.uniba.it [ricerca.uniba.it]

4. Carbon-nanotube field-effect transistors for resolving single-molecule aptamer–ligand
binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Tuning Carbon Nanotube Field-Effect
Transistors with 1-Hexanethiol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106883#1-hexanethiol-for-tuning-carbon-nanotube-
field-effect-transistors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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